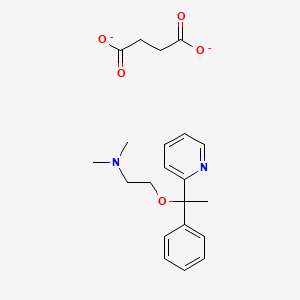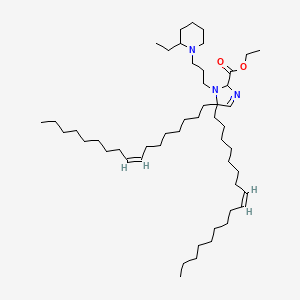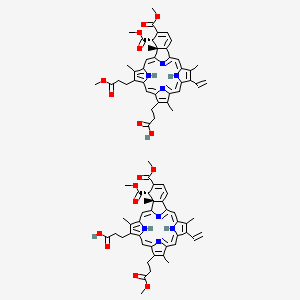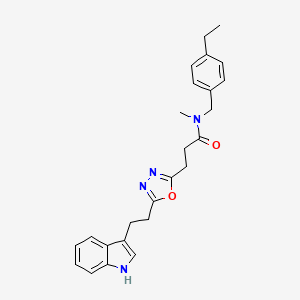
butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves the reaction of N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine with butanedioic acid (succinic acid) in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its demethylated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, demethylated derivatives, and substituted ethanamine derivatives .
Applications De Recherche Scientifique
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its antihistamine and sedative properties.
Medicine: It is widely used in the treatment of insomnia, allergies, and as an antiemetic during pregnancy.
Industry: The compound is utilized in the formulation of pharmaceuticals and over-the-counter medications.
Mécanisme D'action
The mechanism of action of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves its interaction with histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic symptoms and inducing sedation. Additionally, it induces thyroxine glucuronidation, leading to decreased serum thyroxine and increased thyroid-stimulating hormone concentrations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide
- N,N-Dimethyl-2-[phenyl(2-pyridinyl)methoxy]ethanamine (2E)-2-butenedioate
- N,N-Dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine hydrogen succinate
Uniqueness
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is unique due to its dual role as an antihistamine and sedative. Its ability to induce thyroxine glucuronidation also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H26N2O5-2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2 |
Clé InChI |
KBAUFVUYFNWQFM-UHFFFAOYSA-L |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)
![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)


![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)




![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
